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Compound of Interest

Compound Name: Bis(2-isopropoxyphenyl)phosphine

CAS No.: 1202864-41-2

Cat. No.: B598215

Get Quote

An In-depth Technical Guide to the Physical Properties and Solubility of CAS 1202864-41-2

Introduction
This technical guide provides a comprehensive overview of the known physical and chemical

properties of the compound identified by CAS number 1202864-41-2. The primary objective is

to furnish researchers, scientists, and drug development professionals with a detailed

understanding of this molecule's fundamental characteristics, with a particular emphasis on its

solubility profile. Given the critical role of solubility in areas such as reaction chemistry,

formulation development, and bioavailability, this document synthesizes available data and

outlines robust experimental protocols for its empirical determination.

The compound, chemically known as Bis(2-isopropoxyphenyl)phosphine, is an

organophosphorus compound. Understanding its physical properties is the first step in

designing experiments, developing formulations, or integrating it into synthetic pathways.
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The foundational physical and chemical characteristics of a compound dictate its behavior in

various environments. For CAS 1202864-41-2, the following properties have been identified.

Identity and Structure
CAS Number: 1202864-41-2[1][2][3]

IUPAC Name: bis(2-propan-2-yloxyphenyl)phosphane[1]

Synonyms: Bis(2-isopropoxyphenyl)phosphine; Phosphine, bis[2-(1-

methylethoxy)phenyl]-[2]

Molecular Formula: C18H23O2P[2]

Molecular Weight: 302.35 g/mol [2]

Tabulated Physical Properties
The table below summarizes the key physical property data available for CAS 1202864-41-2.

These values are essential for handling, storage, and experimental design.

Property Value Source(s)

Physical State Solid [4]

Melting Point 71-78 °C [2][4]

Log P (Octanol-Water Partition

Coefficient)
0.46 - 0.92 (Estimated) [4]

Water Solubility 12 - 29.7 g/L (Estimated) [4]

Note: The Log P and Water Solubility values are computational estimates and should be

confirmed via experimental analysis. The Log P value suggests the compound has a degree of

lipophilicity, which is consistent with its aromatic and ether functionalities.
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Solubility is a critical parameter that influences a compound's utility in both chemical synthesis

and pharmaceutical applications. It dictates the choice of solvents for reactions, purification,

and formulation. For pharmaceutical applications, solubility directly impacts bioavailability and

efficacy.

As specific experimental solubility data for CAS 1202864-41-2 is not widely published, this

section provides a framework for its determination, grounded in established methodologies. We

will discuss two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent

at a specific temperature and pressure, representing the true saturation point. The shake-

flask method is considered the "gold standard" for its determination.[5]

Kinetic Solubility: This measures the concentration at which a compound, dissolved in a

concentrated organic solvent stock (like DMSO), begins to precipitate when added to an

aqueous medium.[6] It is a high-throughput screening method often used in early drug

discovery to identify potential solubility issues.[7]

Predicted Solubility Characteristics
Based on its structure—containing two aromatic rings and isopropoxy groups, along with a

central phosphine—CAS 1202864-41-2 is expected to be sparingly soluble in water and more

soluble in organic solvents. The ether linkages may provide some polarity, but the overall

character is largely hydrophobic. Solvents such as Dimethyl Sulfoxide (DMSO),

Dimethylformamide (DMF), and chlorinated solvents are likely to be effective.

Experimental Protocols for Solubility Determination
The following protocols describe validated methods for determining the thermodynamic and

kinetic solubility of CAS 1202864-41-2.

Protocol 1: Thermodynamic Solubility via Shake-Flask
Method
This protocol outlines the definitive method for measuring equilibrium solubility.
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Objective: To determine the maximum concentration of CAS 1202864-41-2 that can be

dissolved in a given solvent system under equilibrium conditions.

Methodology:

Preparation: Add an excess amount of solid CAS 1202864-41-2 to a series of vials, each

containing a precisely measured volume of the desired solvent (e.g., water, PBS, ethanol,

DMSO). The presence of visible solid material is crucial to ensure saturation.

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25°C or 37°C for biorelevant studies) for an extended period, typically 24 to 72 hours,

to ensure equilibrium is reached.[8]

Sample Separation: After equilibration, allow the vials to stand undisturbed. To separate the

dissolved solute from the undissolved solid, centrifuge the samples at high speed.

Supernatant Collection: Carefully collect an aliquot of the clear supernatant. For highly

accurate measurements, filtering the supernatant through a low-binding filter (e.g., 0.22 µm

PVDF) is recommended.

Quantification: Analyze the concentration of the compound in the supernatant using a

suitable analytical method, such as HPLC-UV or LC-MS. Prepare a standard curve with

known concentrations of the compound to ensure accurate quantification.

Calculation: The determined concentration represents the thermodynamic solubility of the

compound in that solvent at the specified temperature.
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Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early-stage assessment. It measures the point of

precipitation from a stock solution.

Objective: To determine the concentration at which CAS 1202864-41-2 precipitates from an

aqueous solution when added from a concentrated DMSO stock.

Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of CAS 1202864-41-

2 in 100% DMSO (e.g., 10 mM).

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into

the aqueous buffer of interest (e.g., PBS). The final DMSO concentration should be kept low

and consistent across all wells (typically ≤ 5%) to minimize co-solvent effects.

Precipitation Measurement: Measure the turbidity or light scattering in each well using a

nephelometer or a plate reader capable of detecting precipitation. Laser nephelometry

measures scattered light at a 90° angle, which increases with the amount of suspended

particulate matter.

Data Analysis: The kinetic solubility is defined as the highest concentration at which no

significant increase in precipitation is observed compared to a blank control.
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Caption: Workflow for Kinetic Solubility Determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b598215?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

